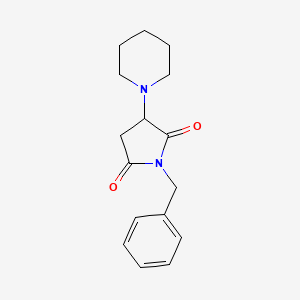
N-(4-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CNPA, and it has been studied extensively to determine its properties and potential uses.
Mecanismo De Acción
The mechanism of action of CNPA is not fully understood. However, it is believed that CNPA exerts its anticancer effects by inhibiting the growth and proliferation of cancer cells. CNPA has been found to induce apoptosis, or programmed cell death, in cancer cells, which can help to slow down or stop the progression of cancer.
Biochemical and Physiological Effects:
CNPA has been found to exhibit various biochemical and physiological effects. In addition to its potential anticancer properties, CNPA has been found to exhibit anti-inflammatory effects. CNPA has also been studied for its potential use as an antioxidant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CNPA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable under normal laboratory conditions. However, CNPA also has some limitations. It is not water-soluble, which can make it difficult to work with in aqueous solutions. Additionally, CNPA can be toxic in high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on CNPA. One potential direction is to further study its potential anticancer properties and develop it as a drug candidate for the treatment of various types of cancer. Another potential direction is to study its potential use as an antioxidant and anti-inflammatory agent. Additionally, further research could be conducted to determine the optimal conditions for working with CNPA in laboratory experiments.
Métodos De Síntesis
The synthesis of CNPA involves the reaction of 4-chloro-2-methylbenzaldehyde, 3-nitrobenzaldehyde, and phenylacetic acid in the presence of a catalyst. The reaction results in the formation of CNPA, which can be isolated and purified for further use.
Aplicaciones Científicas De Investigación
CNPA has been studied for its potential applications in various scientific fields. One of the most significant applications of CNPA is in the development of new drugs. CNPA has been found to exhibit potential anticancer properties, and it has been studied as a potential drug candidate for the treatment of various types of cancer.
Propiedades
IUPAC Name |
(E)-N-(4-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3/c1-15-12-18(23)10-11-21(15)24-22(26)20(17-7-3-2-4-8-17)14-16-6-5-9-19(13-16)25(27)28/h2-14H,1H3,(H,24,26)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZQIIZZFRGEQV-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4,5-diphenyl-1H-imidazole](/img/structure/B4974817.png)
![6-methyl-N-(3-methylphenyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4974833.png)
![3-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B4974843.png)


![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4974861.png)
![3-[(2-methyl-5-nitrophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4974868.png)

![N-cycloheptyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4974875.png)

![1-[2-(2,4-difluorophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B4974886.png)
![ethyl 4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)-1-piperidinecarboxylate](/img/structure/B4974891.png)
![2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoic acid](/img/structure/B4974917.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4974925.png)